4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic sulfamoyl-benzamide derivative characterized by a benzothiazole core substituted with a methoxy group at position 4. The compound features a sulfamoyl group (N-benzyl-N-methyl) linked to a benzamide scaffold. While its exact pharmacological profile remains less documented in the provided evidence, structurally analogous compounds (e.g., LMM5, LMM11) demonstrate antifungal activity via thioredoxin reductase inhibition . The benzothiazole moiety is critical for biological interactions, as seen in related antifungal and anticancer agents .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-26(15-16-6-4-3-5-7-16)32(28,29)19-11-8-17(9-12-19)22(27)25-23-24-20-13-10-18(30-2)14-21(20)31-23/h3-14H,15H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXLIDKMKJMPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The benzothiazole core (target compound) may enhance DNA/RNA binding compared to oxadiazoles (LMM5, LMM11) due to aromatic stacking .
- Biological Activity : LMM5 and LMM11 inhibit thioredoxin reductase in C. albicans, suggesting the target compound’s benzothiazole core could similarly target redox enzymes .
Pharmacokinetic and Physicochemical Properties
Table 2: Calculated Physicochemical Parameters
| Compound | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | ~4.2 | 6 | 6 | 113 |
| LMM5 | ~4.5 | 7 | 8 | 132 |
| 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide | ~3.8 | 5 | 5 | 106 |
Analysis :
- The target compound’s lower polar surface area (113 Ų vs. 132 Ų in LMM5) suggests improved membrane permeability but reduced solubility .
- Increased rotatable bonds in LMM5/LMM11 may reduce metabolic stability compared to the target compound .
Research Implications and Gaps
- Antifungal Potential: Structural similarity to LMM5/LMM11 suggests the target compound may inhibit fungal thioredoxin reductase, warranting in vitro validation .
- SAR Insights : Replacing oxadiazole with benzothiazole may enhance target specificity but reduce solubility.
- Data Limitations : Exact biological data for the target compound are absent; inferences rely on analogues .
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